molecular formula C17H13N3O3 B7888641 CID 5798639

CID 5798639

Cat. No. B7888641
M. Wt: 307.30 g/mol
InChI Key: ATXLALDFCMZNHY-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5798639 is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells : CID is used for reversible and spatiotemporal control of protein function within cells. This application is particularly valuable for studying biological processes that are not accessible through traditional genetic interference methods. CID systems have been developed that allow precise control over protein function with excellent spatial and temporal resolution. These systems have been primarily applied in studying signal transductions, and emerging approaches extend their use in understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation in Mammalian Cells : Engineered platforms based on proteolysis-targeting chimera-based scalable CID (PROTAC-CID) have been developed for inducible gene regulation and gene editing in mammalian cells. These platforms enable fine-tuning of gene expression and multiplexing of biological signals with different logic gating operations. They are used for inducible expression of DNA recombinases and editors, offering versatile tools for transient genome manipulation (Ma et al., 2023).

  • iPSC-Derived Rejuvenated T Cell Therapy : In the field of regenerative medicine, CID systems, specifically inducible caspase-9 (iC9), have been integrated into therapies using induced pluripotent stem cells (iPSCs). Activation of iC9 with a specific CID initiates a caspase cascade that eliminates iPSCs and tumors originated from iPSCs. This safeguard system is promising for future clinical therapies using iPSCs (Ando et al., 2015).

  • Signal Manipulation and Cell Biology : CID techniques resolve problems in cell biology by providing insight into lipid second messengers and small GTPases. The technique helps in understanding how a small pool of signaling molecules can generate a large range of responses (DeRose, Miyamoto, & Inoue, 2013).

  • Safety in Stem Cell Therapies : The introduction of the iC9 suicide gene into human induced pluripotent stem cells (hiPSCs) controlled by CID provides a safety mechanism for cell therapies. This approach ensures rapid elimination of transduced hiPSCs, mitigating the risks associated with their oncogenic potential or adverse effects (Yagyu et al., 2015).

properties

IUPAC Name

(1Z)-1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-6-8-14(15(10-11)20(22)23)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,18H,1H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXLALDFCMZNHY-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.